molecular formula C18H16FNO B5026216 3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one

3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B5026216
M. Wt: 281.3 g/mol
InChI Key: ROOAAVAGBSVNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoroanilino)-5-phenylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a phenyl group and a 2-fluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-fluoroaniline with a suitable cyclohexenone derivative. One common method is the condensation reaction between 2-fluoroaniline and 5-phenylcyclohex-2-en-1-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroanilino)-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoroanilino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The fluoroanilino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroanilino)-5-phenylcyclohex-2-en-1-one is unique due to the presence of both the fluoroanilino and phenylcyclohexenone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOAAVAGBSVNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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